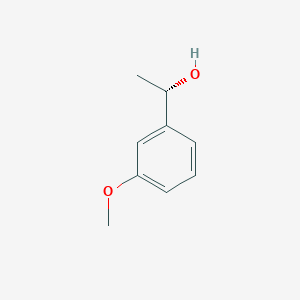

(S)-1-(3-methoxyphenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBPFBWAXNCEOG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129940-69-8 | |

| Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129940698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1-(3-methoxyphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK19T286L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (S)-1-(3-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-methoxyphenyl)ethanol is a chiral aromatic alcohol of interest in organic synthesis and pharmaceutical development. A thorough understanding of its physical properties is fundamental for its application in these fields, informing decisions on reaction conditions, purification methods, and formulation development. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, complete with experimental protocols for their determination.

Core Physical Properties

The physical state of this compound at room temperature is a colorless to pale yellow liquid.[1] A summary of its key physical properties is presented in the table below.

| Physical Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol [2] |

| Boiling Point | 248.3 °C at 760 mmHg[1] |

| Density | 1.053 g/cm³[1] |

| Refractive Index | 1.521[1] |

| Flash Point | 103.7 °C[1] |

| Melting Point | Not available |

| Solubility | Sparingly soluble in methanol; slightly soluble in chloroform (B151607) and ethyl acetate.[3] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are generalized for a liquid organic compound and are applicable for the characterization of this specific alcohol.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and effective technique.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (Bunsen burner or oil bath)

-

Sample of this compound

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube with the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Density Determination (Pycnometer Method)

Density, the mass per unit volume, is a fundamental physical property. The pycnometer method provides a precise measurement for liquids.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermometer

-

Sample of this compound

Procedure:

-

The clean, dry pycnometer is accurately weighed (m₁).

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.

-

The filled pycnometer is weighed (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The pycnometer filled with the reference liquid is weighed (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to identify and assess the purity of a compound.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (sodium lamp or white light with Amici prisms)

-

Dropper

-

Sample of this compound

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

-

A few drops of the sample are placed on the lower prism using a dropper.

-

The prisms are closed and locked.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If using white light, the compensator knob is adjusted to eliminate any color fringes.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Solubility Determination (Qualitative)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Sample of this compound

-

Various solvents (e.g., water, methanol, ethanol, chloroform, ethyl acetate, hexane)

Procedure:

-

Approximately 1 mL of the chosen solvent is placed in a test tube.

-

A small, measured amount of this compound (e.g., 0.1 mL) is added to the solvent.

-

The mixture is agitated vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).

-

The mixture is observed to determine if the solute has completely dissolved. The formation of a single, clear phase indicates solubility. The presence of cloudiness, separate layers, or undissolved droplets indicates partial solubility or insolubility.

-

The results are recorded qualitatively as "soluble," "sparingly soluble," "slightly soluble," or "insoluble."

Visualizing the Workflow

The logical progression for determining the physical properties of a liquid organic compound like this compound can be visualized as a workflow.

Caption: A logical workflow for the determination and reporting of the physical properties of this compound.

References

An In-depth Technical Guide on the ¹H NMR Spectrum of (S)-1-(3-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H NMR spectroscopy of (S)-1-(3-methoxyphenyl)ethanol, a key chiral intermediate in the synthesis of pharmaceuticals such as (S)-rivastigmine, which is used in the management of Alzheimer's disease.[1] This document details the spectral data, experimental protocols for synthesis and analysis, and the relevant biological context.

Introduction

This compound is a chiral secondary alcohol of significant interest in medicinal chemistry and drug development. Its enantiomeric purity is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such chiral building blocks. This guide focuses on the ¹H NMR spectrum, providing a detailed analysis of the chemical shifts, coupling constants, and peak multiplicities.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound has been recorded in different deuterated solvents. The chemical shifts can vary slightly depending on the solvent and the concentration. Below is a summary of the spectral data in Deuterated Dimethyl Sulfoxide (DMSO-d₆) and Deuterated Chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-2', H-6' (Aromatic) | 6.93 - 7.00 | m | - | ~6.8-7.3 | m | - |

| H-4' (Aromatic) | 6.78 - 6.82 | m | - | ~6.8-7.3 | m | - |

| H-5' (Aromatic) | 7.22 - 7.26 | m | - | ~6.8-7.3 | m | - |

| H-1 (Benzylic) | 4.72 - 4.78 | q | 6.4 | ~4.88 | q | 6.4 |

| OH (Hydroxyl) | 5.18 - 5.23 | d | 4.4 | ~1.93 | s (broad) | - |

| OCH₃ (Methoxy) | 3.76 - 3.77 | s | - | ~3.81 | s | - |

| CH₃ (Methyl) | 1.34 - 1.38 | d | 6.4 | ~1.49 | d | 6.4 |

Note: The data for CDCl₃ is compiled from typical values for similar structures and available spectral images.[2] The hydroxyl proton in CDCl₃ often appears as a broad singlet and its chemical shift is highly dependent on concentration and temperature.

Experimental Protocols

A common method for the synthesis of enantiomerically pure this compound is the asymmetric reduction of its corresponding ketone, 3-methoxyacetophenone. Biocatalytic reductions often provide high enantioselectivity.

Materials:

-

3-methoxyacetophenone

-

A suitable ketoreductase or whole-cell biocatalyst (e.g., Lactobacillus paracasei)

-

Isopropanol (B130326) (as a co-solvent and hydrogen source for cofactor regeneration)

-

Phosphate (B84403) buffer (pH 7.0)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a reaction vessel, suspend the whole-cell biocatalyst or dissolve the ketoreductase in phosphate buffer.

-

Add 3-methoxyacetophenone and isopropanol to the reaction mixture.

-

Stir the reaction at a controlled temperature (typically 25-37 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, extract the product with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to obtain pure this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (CDCl₃ or DMSO-d₆, 0.6-0.7 mL)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Weigh approximately 5-10 mg of the purified this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Cap the NMR tube and gently vortex the sample to ensure complete dissolution of the compound.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A typical acquisition involves a sufficient number of scans to achieve a good signal-to-noise ratio.

Mandatory Visualizations

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of (S)-1-(3-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the chiral aromatic alcohol, (S)-1-(3-methoxyphenyl)ethanol. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and characterization of organic molecules. Below, you will find detailed information on the compound's 13C NMR spectral data, a standard experimental protocol for data acquisition, and visual diagrams to aid in understanding the molecular structure and experimental workflow.

Molecular Structure and Atom Numbering

The chemical structure of this compound is presented below, with each carbon atom systematically numbered to facilitate the assignment of its corresponding 13C NMR chemical shift.

13C NMR Chemical Shift Data

The 13C NMR spectral data for this compound was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard. The assignments have been determined by analysis of the experimental data in conjunction with predictive NMR software.

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 149.66 |

| C2 | 111.33 |

| C3 | 159.68 |

| C4 | 112.31 |

| C5 | 129.47 |

| C6 | 118.02 |

| C7 | 68.60 |

| C8 | 26.39 |

| C9 (OCH3) | 55.30 |

Experimental Protocol for 13C NMR Data Acquisition

The following section outlines a standard operating procedure for the acquisition of a 13C NMR spectrum of this compound. This protocol is based on established methodologies for the analysis of small organic molecules.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

2. NMR Spectrometer Setup:

-

The data should be acquired on a Bruker Avance (or equivalent) NMR spectrometer, operating at a frequency of 100 MHz or higher for 13C nuclei.

-

The spectrometer should be equipped with a broadband probe.

-

Tune and match the probe for the 13C frequency.

-

Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d6 solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal.

3. Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C pulse program (e.g., zgpg30 on a Bruker instrument) should be used.

-

Acquisition Time (AQ): Typically set between 1.0 and 2.0 seconds.

-

Relaxation Delay (D1): A delay of 2.0 seconds is generally sufficient for qualitative spectra.

-

Number of Scans (NS): A sufficient number of scans (typically ranging from 128 to 1024, depending on the sample concentration) should be acquired to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is appropriate to cover the expected range of carbon chemical shifts.

-

Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or using an automatic phasing routine.

-

Reference the spectrum to the solvent peak of DMSO-d6, which appears as a multiplet centered at approximately 39.52 ppm.

-

Perform a baseline correction to ensure a flat baseline across the spectrum.

-

Integrate the peaks if quantitative analysis is desired, although for standard 13C NMR, the peak intensities are not directly proportional to the number of carbons.

Experimental Workflow Diagram

The logical flow of the 13C NMR experimental process, from sample preparation to final data analysis, is illustrated in the following diagram.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of (S)-1-(3-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of (S)-1-(3-methoxyphenyl)ethanol, a key chiral intermediate in pharmaceutical synthesis. The document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Core Analysis: Interpreting the Spectrum

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a secondary alcohol, a methoxy-substituted aromatic ring, and an aliphatic ethyl moiety. The positions of these absorption bands provide a unique fingerprint for the molecule, allowing for its identification and the assessment of its purity.

Data Presentation: Expected IR Absorption Bands

The following table summarizes the principal infrared absorption bands anticipated for this compound. The presence of hydrogen bonding, particularly for the hydroxyl group, can lead to a broadening of the corresponding absorption peak.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity & Characteristics |

| 3550 - 3200 | Secondary Alcohol (O-H) | Stretching | Strong, Broad |

| ~3030 | Aromatic C-H | Stretching | Variable |

| 2950 - 2850 | Aliphatic C-H (in ethyl) | Stretching | Medium to Strong |

| 1700 - 1500 | Aromatic C=C | Stretching | Medium, Multiple Bands |

| 1260 - 1200 | Aryl Ether (Ar-O) | Asymmetric Stretching | Strong |

| 1150 - 1075 | Secondary Alcohol (C-O) | Stretching | Strong |

| 1050 - 1000 | Aryl Ether (O-CH₃) | Symmetric Stretching | Medium |

| 860 - 680 | Aromatic C-H | Out-of-Plane Bending | Strong |

Experimental Protocols

Acquiring a high-quality IR spectrum of this compound, which is a liquid at room temperature, is crucial for accurate analysis. The following protocol details the standard procedure using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method for liquid samples.

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Sample of this compound

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal surface must be clean and free from any residues.

-

Background Spectrum Acquisition:

-

Before introducing the sample, a background spectrum must be collected. This involves scanning the empty ATR crystal to record the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the crystal itself.

-

Initiate the background scan using the instrument's software. This spectrum will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The instrument will direct an infrared beam through the ATR crystal, which will interact with the sample at the surface.

-

To improve the signal-to-noise ratio, multiple scans are typically co-added and averaged. A common setting is 16 or 32 scans.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Label the significant peaks and compare their positions with the expected values for the functional groups in this compound.

-

-

Cleaning:

-

After the analysis, thoroughly clean the ATR crystal. Wipe away the sample with a lint-free wipe.

-

Apply a small amount of a suitable solvent, such as isopropanol, to another lint-free wipe and clean the crystal surface to remove any remaining residue. Allow the crystal to dry completely.

-

Mandatory Visualization: Workflow and Pathways

The following diagrams illustrate the logical workflow of an IR spectroscopy analysis and the relationship between the molecular structure and its spectral features.

Caption: Workflow for IR Spectroscopy Analysis.

Caption: Structure-Spectrum Correlation.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (S)-1-(3-methoxyphenyl)ethanol

For Immediate Release

[City, State] – December 22, 2025 – In the intricate world of drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This technical guide offers an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation of the chiral aromatic alcohol, (S)-1-(3-methoxyphenyl)ethanol, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the fragmentation behavior of this and structurally related molecules.

Introduction

This compound is a chiral secondary alcohol containing both a methoxy-substituted aromatic ring and a hydroxyl group. Its mass spectrum is characterized by a series of fragment ions that provide a wealth of structural information. The fragmentation process in electron ionization mass spectrometry is initiated by the removal of an electron to form a molecular ion (M+•), which is often unstable and undergoes a cascade of bond cleavages and rearrangements to produce smaller, more stable fragment ions.[1] The presence of the aromatic ring, the hydroxyl group, and the methoxy (B1213986) substituent each play a crucial role in directing the fragmentation pathways. Aromatic compounds typically exhibit a more prominent molecular ion peak due to the stability conferred by the delocalized π-electron system.[2][3] Alcohols, on the other hand, are known to undergo characteristic fragmentation reactions such as alpha-cleavage and dehydration.[4][5]

Experimental Protocols

While this guide synthesizes general fragmentation principles, a typical experimental protocol for obtaining the mass spectrum of this compound would involve the following:

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a magnetic sector or time-of-flight (TOF) instrument, equipped with an electron ionization (EI) source.

-

Inlet System: A gas chromatograph (GC) for sample introduction, allowing for the separation of the analyte from any impurities prior to mass analysis.

Experimental Conditions:

-

Ionization Energy: Standard 70 eV.

-

Source Temperature: Approximately 200-250 °C.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial oven temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

-

Sample Preparation: The compound is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL. A small volume (e.g., 1 µL) is then injected into the GC-MS system.

Results and Discussion: Fragmentation Pathways

The mass spectrum of this compound (molar mass = 152.19 g/mol ) is expected to display a molecular ion peak at m/z 152. The subsequent fragmentation is dictated by the relative stability of the resulting carbocations and neutral losses. The primary fragmentation pathways are detailed below.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[4][5] For this compound, this can occur in two ways:

-

Loss of a methyl radical (•CH3): This is the most favorable alpha-cleavage, leading to the formation of a resonance-stabilized oxonium ion. This fragment is expected to be the base peak in the spectrum.

-

Loss of the methoxyphenyl radical (•C6H4OCH3): This cleavage is less favorable due to the higher energy of the methoxyphenyl radical compared to the methyl radical.

Benzylic Cleavage and Rearrangements

Cleavage of the bond between the aromatic ring and the ethanol (B145695) side chain can lead to the formation of characteristic ions.

-

Formation of the Tropylium (B1234903) Ion: A common fragmentation pattern for alkyl-substituted benzene (B151609) derivatives is the formation of the tropylium ion (C7H7+) at m/z 91 through rearrangement.[2]

-

Loss of Water (Dehydration): Alcohols can undergo the elimination of a water molecule (18 Da), which is a common fragmentation pathway.[3][4]

Fragmentation of the Methoxy Group

The methoxy group can also influence the fragmentation pattern, often through the loss of a methyl radical followed by the loss of carbon monoxide.

Data Presentation

The anticipated significant fragment ions in the electron ionization mass spectrum of this compound are summarized in the table below.

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway | Relative Abundance |

| 152 | [C9H12O2]+• | - | Molecular Ion | Moderate |

| 137 | [C8H9O2]+ | •CH3 | Alpha-Cleavage | High (likely Base Peak) |

| 121 | [C8H9O]+ | •OCH3 | Cleavage of methoxy group | Low |

| 109 | [C7H9O]+ | •CH3, CO | Loss of CO from m/z 137 | Moderate |

| 107 | [C7H7O]+ | •CH3, H2O | Dehydration of m/z 125 | Low |

| 91 | [C7H7]+ | •CH(OH)CH3, OCH3 | Benzylic cleavage and rearrangement | Moderate |

| 77 | [C6H5]+ | •C3H7O2 | Cleavage of the side chain | Moderate |

Visualization of Fragmentation Pathways

To further elucidate the fragmentation mechanisms, the following diagrams illustrate the key bond cleavages and rearrangements.

Caption: Alpha-cleavage leading to the base peak.

Caption: Benzylic cleavage and rearrangement to the tropylium ion.

Caption: Loss of water (dehydration) from the molecular ion.

Conclusion

The electron ionization mass spectrometry fragmentation of this compound is a predictable process governed by the established principles of organic mass spectrometry. The fragmentation pattern is dominated by a highly stable oxonium ion formed through alpha-cleavage, resulting in a characteristic base peak at m/z 137. Other significant fragmentation pathways include benzylic cleavage with rearrangement to the tropylium ion and the loss of a water molecule. A thorough understanding of these fragmentation pathways is essential for the structural elucidation and confirmation of this and analogous compounds in various scientific disciplines, particularly in the realm of drug development where unambiguous molecular identification is critical. The data and visualizations presented in this guide serve as a valuable resource for researchers and scientists working with substituted aromatic alcohols.

References

(S)-1-(3-methoxyphenyl)ethanol melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of (S)-1-(3-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, particularly the melting and boiling points, of this compound. It includes detailed experimental protocols for the determination of these properties and for the enantioselective synthesis of this chiral alcohol, a key intermediate in the pharmaceutical industry.

Physicochemical Properties of 1-(3-methoxyphenyl)ethanol

Table 1: Quantitative Physicochemical Data for 1-(3-methoxyphenyl)ethanol

| Property | Value | Conditions | Notes |

| Melting Point | Not available | - | The compound is a liquid at room temperature[1][2]. |

| Boiling Point | 248.3°C | 760 mmHg | For the racemic mixture[1]. |

| ~234.7°C | 760 mmHg | Rough estimate for the racemic mixture[3][4]. | |

| Density | 1.053 - 1.078 g/cm³ | 25°C | For the racemic mixture[1][3]. |

| Refractive Index | ~1.533 | 20°C | For a similar compound, 1-(4-methoxyphenyl)ethanol[5]. |

| Specific Rotation ([α]D) | -30.4° | 25°C, c=1.00 in CHCl₃ | For the (S)-enantiomer with 98.7% ee[2]. |

Experimental Protocols

Determination of Boiling Point

The boiling point of high-boiling liquids such as this compound is often determined under reduced pressure to prevent decomposition.

2.1.1. Vacuum Distillation

This method is suitable for purifying the compound and determining its boiling point.

-

Apparatus: A standard vacuum distillation setup is used, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a vacuum adapter, and a receiving flask. All glassware joints should be securely clamped and greased. A stir bar should be placed in the distillation flask to ensure smooth boiling. The system is connected to a vacuum trap and a vacuum pump.

-

Procedure:

-

Place the sample of this compound into the round-bottom flask.

-

Assemble the vacuum distillation apparatus, ensuring all connections are airtight.

-

Turn on the vacuum source to reduce the pressure within the system. The pressure should be monitored with a manometer.

-

Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

To stop the distillation, remove the heat source first and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

-

Enantioselective Synthesis of this compound via Biocatalytic Reduction

This compound can be synthesized with high enantiomeric excess through the biocatalytic reduction of 3-methoxyacetophenone. This method utilizes enzymes, such as ketoreductases found in carrot peels, as chiral catalysts[6].

-

Materials:

-

3-methoxyacetophenone (substrate)

-

Fresh carrot peels (biocatalyst)

-

Water (solvent)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

Wash and peel fresh carrots. The peels contain the necessary keto-reductase enzymes[6].

-

In a flask, combine the carrot peels and water.

-

Add the substrate, 3-methoxyacetophenone, to the flask.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature) with stirring for a specified time (e.g., 24-48 hours).

-

After the reaction is complete, filter the mixture to remove the carrot peels.

-

Extract the aqueous filtrate with an organic solvent like ethyl acetate.

-

Combine the organic extracts and dry them over an anhydrous drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel to yield pure this compound.

-

-

Analysis: The enantiomeric excess (ee) of the product can be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)[7].

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the workflow for the biocatalytic synthesis of this compound.

Caption: Workflow for the biocatalytic synthesis of this compound.

This guide provides essential technical information for professionals working with this compound, facilitating its synthesis, purification, and characterization in a research and development setting.

References

- 1. Page loading... [guidechem.com]

- 2. rsc.org [rsc.org]

- 3. lookchem.com [lookchem.com]

- 4. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Theory (brief) General reaction. This experiment reduces the aryl ketone.. [askfilo.com]

- 7. (Solved) - Your 1-(3-methoxyphenyl) ethanol was enriched in one enantiomer.... (2 Answers) | Transtutors [transtutors.com]

An In-depth Technical Guide on the Solubility of (S)-1-(3-methoxyphenyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For chiral molecules such as (S)-1-(3-methoxyphenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals, understanding its solubility profile in different organic solvents is paramount for process optimization, formulation development, and ensuring consistent product quality. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines a detailed experimental protocol for its quantitative determination.

Introduction

This compound is a chiral alcohol of significant interest in the pharmaceutical industry. Its utility as a building block for synthesizing more complex chiral molecules necessitates a thorough understanding of its physicochemical properties, among which solubility plays a pivotal role. The choice of solvent can profoundly impact reaction kinetics, yield, and purity during synthesis, as well as the dissolution rate and absorption of the final drug product.

This guide aims to consolidate the available solubility data for this compound in common organic solvents and to provide a robust experimental methodology for researchers to determine its solubility with high accuracy.

Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative descriptors have been reported and are summarized in the table below. It is important to note that these terms provide a general indication of solubility and that quantitative determination is essential for precise process control.

| Organic Solvent | IUPAC Name | Solvent Type | Reported Solubility |

| Chloroform | Trichloromethane | Chlorinated | Slightly Soluble[1][2] |

| Ethyl Acetate | Ethyl ethanoate | Ester | Slightly Soluble[1][2] |

| Methanol | Methanol | Alcohol | Sparingly Soluble[1][2] |

Table 1: Qualitative Solubility of this compound in Selected Organic Solvents

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable solubility data, a well-defined experimental protocol is required. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.[3][4][5][6]

Principle

The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

-

Oven or vacuum oven

-

Desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and agitate them for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to match the bath temperature, avoiding the transfer of any solid particles.

-

Immediately filter the collected supernatant through a syringe filter that is also at the experimental temperature to remove any remaining microscopic particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish or beaker.

-

Carefully evaporate the solvent in an oven or vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent degradation of the solute.

-

Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dry solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Data Analysis and Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final constant mass.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solution (mL)) * 100

-

Diagram of Experimental Workflow

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While qualitative data provides initial guidance, the quantitative determination of the solubility of this compound in a range of organic solvents is crucial for its effective use in pharmaceutical development. The experimental protocol detailed in this guide provides a reliable framework for obtaining this critical data. The generation of a comprehensive solubility profile will enable researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately contributing to the development of safe and effective medicines.

References

(S)-1-(3-methoxyphenyl)ethanol chemical structure and stereochemistry

(S)-1-(3-methoxyphenyl)ethanol: A Comprehensive Technical Guide

Introduction

This compound is a chiral secondary alcohol that has emerged as a critical building block in the synthesis of significant pharmaceutical compounds.[1] Its molecular architecture, which includes a methoxy (B1213986) group on the phenyl ring and a stereodefined hydroxyl group, makes it an invaluable synthon for creating more complex, enantiomerically pure molecules.[1] The high enantiopurity of this alcohol is paramount for the efficacy and safety of the final drug products.[1] Notably, it serves as a key precursor in the synthesis of (S)-rivastigmine, an acetylcholinesterase inhibitor for the management of Alzheimer's disease, and Lusutrombopag, a medication for treating thrombocytopenia.[1][2] It is also identified as Rivastigmine EP Impurity G, underscoring its importance in the quality control of this pharmaceutical.[3][4][5]

Chemical Structure and Stereochemistry

This compound possesses a single stereocenter at the carbinol carbon (C1), the carbon atom bonded to the hydroxyl group. The "(S)" designation in its name denotes the specific spatial arrangement of the groups attached to this chiral center, as defined by the Cahn-Ingold-Prelog (CIP) priority rules.

Molecular Structure: The molecule consists of a phenyl ring substituted with a methoxy group (-OCH₃) at the meta-position (position 3). An ethanol (B145695) group is attached to the phenyl ring at position 1, with the hydroxyl (-OH) group and a methyl (-CH₃) group bonded to the chiral carbon.

Stereochemistry: The absolute configuration is determined by assigning priorities to the four substituents attached to the chiral carbon:

-

-OH (highest priority, highest atomic number)

-

-C₆H₄OCH₃ (phenyl ring)

-

-CH₃ (methyl group)

-

-H (lowest priority)

When viewing the molecule with the lowest priority group (Hydrogen) pointing away from the observer, the sequence from the highest priority group to the lowest (1 → 2 → 3) proceeds in a counter-clockwise direction, thus assigning the (S) configuration.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of 1-(3-methoxyphenyl)ethanol (B1583643) are well-documented, providing essential data for its identification and use in research and development.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₂ | [2][4][6] |

| Molecular Weight | 152.19 g/mol | [2][4][6] |

| CAS Number | 23308-82-9 (Racemate) | [2][4][7] |

| 129940-69-8 ((S)-enantiomer) | [6] | |

| Appearance | Colorless to light yellow liquid | [2][7] |

| Boiling Point | 248.3 °C at 760 mmHg | [7] |

| Flash Point | 104 °C | [2] |

| Density | 1.053 g/cm³ | [7] |

| Refractive Index | 1.521 | [7] |

| Specific Optical Rotation ([α]D²⁵) | -30.4° (c=1.00 in CHCl₃) for (S)-isomer | [8] |

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity / Coupling Constant (J, Hz) | Reference(s) |

| ¹³C NMR | 150.57, 130.52, 129.82, 128.68, 124.80, 122.25, 68.28, 26.21 | - | [8] |

| ¹H NMR | 7.71 | s | [8] |

| 7.65 | d, J = 3.0 | [8] | |

| 7.55 - 7.60 | m | [8] | |

| 5.41 | d, J = 3.0 | [8] | |

| 4.82 - 4.86 | m | [8] | |

| 1.37 | d, J = 3.0 | [8] |

Experimental Protocols

The synthesis and resolution of this compound can be achieved through various methods, including asymmetric synthesis and enzymatic kinetic resolution.

Protocol 1: Synthesis via Asymmetric Bioreduction

This protocol describes the enantioselective synthesis of this compound from 3-methoxyacetophenone using a carbonyl reductase enzyme. Biocatalytic reduction offers high enantioselectivity under mild reaction conditions.[2]

Materials:

-

3-methoxyacetophenone

-

Carbonyl reductase from Novosphingobium sp. (NoCR)[2]

-

Formate (B1220265) dehydrogenase (FDH)

-

NADH (cofactor)

-

Sodium formate

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chromatography column (Silica gel)

Procedure:

-

Prepare a reaction mixture in a phosphate buffer containing 3-methoxyacetophenone (e.g., 200 g/L).

-

Add the carbonyl reductase (NoCR) and formate dehydrogenase (FDH) to the mixture.

-

Add a catalytic amount of NADH and an excess of sodium formate, which serves as the sacrificial substrate for NADH regeneration by FDH.

-

Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the conversion of the ketone to the alcohol is complete (typically >99% conversion with >99% ee), terminate the reaction.[2]

-

Extract the product from the aqueous mixture using ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil via silica (B1680970) gel column chromatography to yield pure this compound.[8]

Protocol 2: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a robust method for separating a racemic mixture. This protocol employs a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiopure alcohol.[9]

Materials:

-

Racemic (±)-1-(3-methoxyphenyl)ethanol

-

Lipase (e.g., from Pseudomonas cepacia or Candida antarctica Lipase B)[9][10]

-

Acyl donor (e.g., vinyl acetate)[11]

-

Molecular sieves (optional, to ensure anhydrous conditions)

-

Reaction vessel

-

Orbital shaker or magnetic stirrer

Procedure:

-

Dissolve racemic 1-(3-methoxyphenyl)ethanol (1 equivalent) in the chosen anhydrous organic solvent in a reaction vessel.

-

Add the acyl donor, vinyl acetate (2.2 equivalents).[9]

-

Add the lipase (e.g., 20-40 mg per mmol of substrate).[9]

-

Seal the vessel and place it on an orbital shaker or use a magnetic stirrer to ensure mixing. Maintain the reaction at a constant temperature (e.g., room temperature to 40 °C).[11]

-

Monitor the reaction progress by chiral GC or HPLC. The goal is to reach approximately 50% conversion, which theoretically provides the highest enantiomeric excess for both the product and the remaining starting material.

-

Once ~50% conversion is achieved, stop the reaction by filtering off the immobilized enzyme.

-

Remove the solvent under reduced pressure.

-

Separate the resulting ester ((R)-1-(3-methoxyphenyl)ethyl acetate) from the unreacted alcohol (this compound) using silica gel column chromatography.

Applications in Drug Development

The primary value of this compound lies in its role as a chiral intermediate for active pharmaceutical ingredients (APIs).

-

(S)-Rivastigmine: This compound is a crucial precursor for the synthesis of (S)-rivastigmine, a cholinesterase inhibitor used to treat dementia associated with Alzheimer's and Parkinson's diseases. The stereochemistry of the final drug is critical for its therapeutic activity.[1][12]

-

Lusutrombopag: It is also a key starting material in the synthesis of Lusutrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia in patients with chronic liver disease.[2]

-

Other Applications: The compound is also used as a reactant in the preparation of 2,3-dihydroimidazo[1,2-a]pyridines, which function as enantioselective acyl transfer catalysts, further highlighting its utility in asymmetric synthesis.[3][13]

References

- 1. This compound | 129940-69-8 | Benchchem [benchchem.com]

- 2. Buy 1-(3-Methoxyphenyl)ethanol | 23308-82-9 [smolecule.com]

- 3. lookchem.com [lookchem.com]

- 4. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(3-Methoxyphenyl)ethanol | LGC Standards [lgcstandards.com]

- 6. 3-Methoxy-alpha-methylbenzyl alcohol, (-)- | C9H12O2 | CID 10197783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. rsc.org [rsc.org]

- 9. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.tudelft.nl [repository.tudelft.nl]

- 11. re.public.polimi.it [re.public.polimi.it]

- 12. scielo.br [scielo.br]

- 13. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]

An In-depth Technical Guide to 1-(3-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-methoxyphenyl)ethanol (B1583643) is a secondary aromatic alcohol that serves as a critical building block in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its structural features, comprising a benzene (B151609) ring substituted with a methoxy (B1213986) group and an ethanol (B145695) side chain, make it a versatile precursor for the development of therapeutic agents. This technical guide provides a comprehensive overview of 1-(3-methoxyphenyl)ethanol, including its chemical properties, synthesis and purification protocols, and its role as a key intermediate in the synthesis of commercially available drugs. The guide also delves into the signaling pathways associated with the drugs derived from this compound and outlines experimental workflows for its synthesis and in vitro evaluation.

Chemical Identity and Properties

1-(3-methoxyphenyl)ethanol is also known by several synonyms, which are essential to recognize when searching scientific literature and chemical databases.

Synonyms:

-

(±)-1-(3-Methoxyphenyl)ethanol[3]

-

Benzenemethanol, 3-methoxy-α-methyl-[3]

-

3-Methoxyphenylmethylcarbinol[3]

-

Rivastigmine (B141) EP Impurity G[3]

Chemical Structure and Properties:

The key physicochemical properties of 1-(3-methoxyphenyl)ethanol are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 23308-82-9 | [4] |

| Molecular Formula | C₉H₁₂O₂ | [5] |

| Molecular Weight | 152.19 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 248.3 °C at 760 mmHg | [5] |

| Density | 1.053 g/cm³ | [5] |

| Flash Point | 103.7 °C | [5] |

| Refractive Index | 1.521 | [5] |

| LogP | 1.74850 | [5] |

Safety Information:

1-(3-methoxyphenyl)ethanol is classified as harmful if swallowed. The following table summarizes its GHS hazard statements.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

Data sourced from PubChem CID 90902.[3]

Applications in Drug Development

1-(3-methoxyphenyl)ethanol is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs). Two notable examples are:

-

Rivastigmine: A cholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's type.

-

Lusutrombopag: A thrombopoietin receptor agonist used to treat thrombocytopenia in patients with chronic liver disease who are scheduled to undergo a procedure.

Signaling Pathways of Derived Drugs

Understanding the mechanism of action of drugs derived from 1-(3-methoxyphenyl)ethanol provides insight into its importance in medicinal chemistry.

Rivastigmine Signaling Pathway

Rivastigmine's therapeutic effects in Alzheimer's disease are primarily attributed to its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of the neurotransmitter acetylcholine. However, research also suggests that rivastigmine may have disease-modifying effects by modulating the processing of amyloid precursor protein (APP). It appears to promote the non-amyloidogenic α-secretase pathway, which cleaves APP to produce the neuroprotective sAPPα fragment, thereby reducing the formation of amyloid-β (Aβ) plaques. Additionally, rivastigmine has been shown to interact with sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which may contribute to its neuroprotective effects.

Lusutrombopag Signaling Pathway

Lusutrombopag functions as a small molecule agonist of the thrombopoietin receptor (TPO-R), also known as c-Mpl. By mimicking the action of endogenous thrombopoietin, it stimulates the proliferation and differentiation of megakaryocytes in the bone marrow, leading to an increase in platelet production. This action is mediated through the activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and in vitro cytotoxicity assessment of 1-(3-methoxyphenyl)ethanol are provided below. These protocols are based on established chemical and biological procedures.

Synthesis of 1-(3-methoxyphenyl)ethanol

Several methods can be employed for the synthesis of 1-(3-methoxyphenyl)ethanol. Three common approaches are outlined here.

1. Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent with an aldehyde.

-

Materials: Magnesium turnings, iodine crystal, anhydrous diethyl ether, bromobenzene (B47551), 3-methoxybenzaldehyde (B106831), saturated ammonium (B1175870) chloride solution, anhydrous magnesium sulfate, rotary evaporator, standard glassware for organic synthesis.

-

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) with a crystal of iodine.

-

Prepare the Grignard reagent by slowly adding a solution of bromobenzene in anhydrous diethyl ether to the magnesium suspension. The reaction is initiated by gentle heating and then maintained by the exothermic reaction.

-

Cool the Grignard reagent in an ice bath and add a solution of 3-methoxybenzaldehyde in anhydrous diethyl ether dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

2. Synthesis via Asymmetric Hydrogenation

This method is used for the enantioselective synthesis of a specific stereoisomer.

-

Materials: 3-methoxyacetophenone, [RuCl₂(p-cymene)]₂, chiral ligand (e.g., (R,R)-TsDPEN), isopropanol, potassium tert-butoxide, hydrogen gas source, high-pressure reactor.

-

Procedure:

-

In a high-pressure reactor, dissolve 3-methoxyacetophenone and the ruthenium catalyst precursor with the chiral ligand in isopropanol.

-

Add a solution of potassium tert-butoxide in isopropanol.

-

Pressurize the reactor with hydrogen gas (e.g., 10 atm).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 4 hours).

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

3. Synthesis via Biocatalytic Reduction

This method utilizes enzymes for the reduction of the corresponding ketone.

-

Materials: 3-methoxyacetophenone, baker's yeast (Saccharomyces cerevisiae) or a specific ketoreductase, glucose, water, buffer solution (e.g., phosphate (B84403) buffer), organic solvent for extraction (e.g., ethyl acetate).

-

Procedure:

-

Prepare a suspension of baker's yeast in a buffered aqueous solution containing glucose.

-

Add 3-methoxyacetophenone to the yeast suspension.

-

Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle shaking for a specified period (e.g., 24-48 hours).

-

Monitor the reaction progress using TLC or GC.

-

After completion, centrifuge the mixture to remove the yeast cells.

-

Extract the supernatant with an organic solvent.

-

Dry the organic extract, filter, and concentrate to obtain the crude product.

-

Purification by Column Chromatography

The crude 1-(3-methoxyphenyl)ethanol obtained from any of the synthesis methods can be purified using column chromatography.

-

Materials: Crude 1-(3-methoxyphenyl)ethanol, silica (B1680970) gel (60-120 mesh), eluent (e.g., a mixture of hexane (B92381) and ethyl acetate), chromatography column, collection tubes.

-

Procedure:

-

Prepare the column by packing silica gel in the chosen eluent system.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the solvent system, collecting fractions in separate tubes.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(3-methoxyphenyl)ethanol.

-

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a compound.

-

Materials: Human cell line (e.g., HEK293 or HepG2), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, 1-(3-methoxyphenyl)ethanol, MTT reagent, DMSO, microplate reader.

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

-

Prepare serial dilutions of 1-(3-methoxyphenyl)ethanol in the cell culture medium.

-

After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

-

Incubate the plate for 24-72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Quantitative Data

Conclusion

1-(3-methoxyphenyl)ethanol is a valuable chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis can be achieved through various methods, each offering distinct advantages in terms of yield, stereoselectivity, and environmental impact. The in-depth understanding of the signaling pathways of its derivatives, such as rivastigmine and lusutrombopag, underscores the importance of this molecule in the design of new therapeutic agents. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals working with this versatile compound. Further research is warranted to fully characterize its toxicological and pharmacokinetic profiles.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. 1-(3-Methoxyphenyl)ethanol | 23308-82-9 | TCI AMERICA [tcichemicals.com]

- 3. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 23308-82-9 Cas No. | 1-(3-Methoxyphenyl)ethanol | Apollo [store.apolloscientific.co.uk]

- 5. Page loading... [guidechem.com]

- 6. Benzyl alcohol metabolism and elimination in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number for (S)-1-(3-methoxyphenyl)ethanol

An In-Depth Technical Guide to (S)-1-(3-methoxyphenyl)ethanol

Introduction

This compound is a chiral secondary alcohol that has emerged as a critical building block in the pharmaceutical and chemical industries.[1] Its significance lies in its role as a versatile chiral intermediate for the synthesis of a variety of fine chemicals, most notably active pharmaceutical ingredients (APIs). The stereochemistry of many therapeutic agents is crucial to their biological activity, making enantiomerically pure compounds like this compound highly valuable.[1]

The primary application of this compound is as a key precursor in the synthesis of (S)-rivastigmine, an acetylcholinesterase inhibitor used for the management of Alzheimer's disease.[1] It is also a vital intermediate for the experimental calcimimetic agent NPS-R-568, which has been investigated for the treatment of hyperparathyroidism.[1] Furthermore, it is used in the synthesis of Lusutrombopag, a medication for treating thrombocytopenia.[2] Its molecular structure, featuring a methoxy (B1213986) group on the phenyl ring and a specific stereocenter at the hydroxyl-bearing carbon, makes it an ideal synthon for constructing more complex chiral molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its racemic form is presented below.

| Property | Value | Reference |

| IUPAC Name | (1S)-1-(3-methoxyphenyl)ethanol | [3] |

| CAS Number | 129940-69-8 | [1][3] |

| Molecular Formula | C₉H₁₂O₂ | [3] |

| Molecular Weight | 152.19 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 248.3°C at 760 mmHg (racemic) | [5][6] |

| Density | 1.053 g/cm³ (racemic) | [5] |

| Flash Point | 103.7°C (racemic) | [5] |

| InChI Key | ZUBPFBWAXNCEOG-ZETCQYMHSA-N | [1] |

| Synonyms | (S)-1-(m-Methoxyphenyl)ethanol, 3-Methoxy-alpha-methylbenzyl alcohol, (-) | [3] |

Synthesis and Enantioselective Production

The production of enantiomerically pure this compound is crucial for its use in pharmaceutical synthesis. Biocatalytic methods are often employed to achieve high enantioselectivity. One such method involves the deracemization of the racemic mixture of 1-(3-methoxyphenyl)ethanol.

A notable process utilizes a sequential biocatalytic cascade with immobilized Candida albicans cells for an oxidative kinetic resolution of the (S)-enantiomer, followed by the stereoselective reduction of the resulting ketone back to the (R)-enantiomer using a ketoreductase.[7] This process enriches the (R)-enantiomer. The (R)-enantiomer can then be used in subsequent steps, for example, to produce (S)-1-(3-methoxyphenyl)-ethylamine, another key chiral intermediate.[7]

Caption: Key role as a chiral intermediate.

Applications in Drug Development

As highlighted, this compound is a valuable precursor in the synthesis of several pharmaceuticals.

Synthesis of (S)-Rivastigmine

In the synthesis of (S)-rivastigmine, this compound is a key starting material. The synthesis of rivastigmine (B141) involves the conversion of this chiral alcohol into a corresponding amine, which is then further elaborated to the final carbamate (B1207046) drug product. The high enantiopurity of the starting alcohol is essential for the efficacy and safety of the final drug.[1]

Experimental Protocols

An example of an experimental procedure for the preparation of a derivative from the enantiomer of the title compound is outlined below, based on a published method for the synthesis of (S)-1-(3-methoxyphenyl)-ethylamine from (R)-1-(3-methoxyphenyl)ethanol.[7] This highlights the type of chemical transformations this class of compounds undergoes.

Mitsunobu Reaction for Amine Synthesis [7]

-

Reaction Setup : To a solution of (R)-1-(3-methoxyphenyl)ethanol (0.23 mmol) in 3 mL of dry tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere with magnetic stirring, add phthalimide (B116566) (1.2 equivalents) and triphenylphosphine (B44618) (PPh₃) (1.2 equivalents).

-

Reagent Addition : Cool the solution to 0°C and add diisopropyl azodicarboxylate (DIAD) (1.2 equivalents).

-

Reaction Progression : Allow the mixture to warm to 25°C and stir for approximately 3 hours.

-

Work-up and Purification : Remove the solvent under vacuum. Purify the product by flash chromatography using a hexane/ethyl acetate (B1210297) gradient.

-

Deprotection : Dissolve the protected amine in THF (3 mL) and ethanol (B145695) (1 mL), and add hydrazine (B178648) monohydrate (50 μL).

-

Final Steps : Stir the reaction at 66°C for 2 hours. Filter the resulting white suspension and wash with THF. Evaporate the organic solvent under vacuum to yield the desired (S)-1-(3-methoxyphenyl)-ethylamine as a light-yellow oil.

Caption: Mitsunobu reaction workflow.

Safety and Handling

The racemic mixture, 1-(3-methoxyphenyl)ethanol, is classified as harmful if swallowed.[8] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored at cool temperatures (e.g., 4°C) as recommended by suppliers.[6] For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.[4]

References

- 1. This compound | 129940-69-8 | Benchchem [benchchem.com]

- 2. Buy 1-(3-Methoxyphenyl)ethanol | 23308-82-9 [smolecule.com]

- 3. 3-Methoxy-alpha-methylbenzyl alcohol, (-)- | C9H12O2 | CID 10197783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3-Methoxyphenyl)ethanol | 23308-82-9 | TCI AMERICA [tcichemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-(3-Methoxyphenyl)ethanol | 23308-82-9 [sigmaaldrich.com]

- 7. scielo.br [scielo.br]

- 8. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of (S)-1-(3-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-methoxyphenyl)ethanol is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereoselective synthesis is of significant interest, and various methods have been developed to achieve high enantiopurity. These application notes provide an overview and detailed protocols for two prominent methods for the asymmetric synthesis of this compound: biocatalytic reduction using Daucus carota (carrot) root and asymmetric transfer hydrogenation using a chiral Ruthenium catalyst.

Data Presentation

The following tables summarize the quantitative data for the different synthetic approaches, allowing for easy comparison of their efficacy.

Table 1: Biocatalytic Reduction of 3-Methoxyacetophenone

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Daucus carota (Carrot) Root | 3-Methoxyacetophenone | This compound | 100 | 100 |

Table 2: Asymmetric Transfer Hydrogenation of Aromatic Ketones

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Conditions |

| RuCl--INVALID-LINK-- | Acetophenone | (S)-1-Phenylethanol | 95 | 97 | i-PrOH, KOH, rt |

| Ru(OTf)--INVALID-LINK-- | 4-Chromanone | (S)-4-Chromanol | 99 | 98 | CH₃OH, H₂, 60°C, 10 atm |

Note: Data for specific asymmetric transfer hydrogenation of 3-methoxyacetophenone was not available in the search results. The data presented is for similar aromatic ketones using relevant catalyst systems, indicating the potential efficacy for the target synthesis.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound using Daucus carota

This protocol outlines the environmentally benign, whole-cell biocatalytic reduction of 3-methoxyacetophenone to this compound with high yield and enantioselectivity.[1][2][3]

Materials:

-

Fresh Daucus carota (carrot) roots

-

3-Methoxyacetophenone

-

Distilled water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Orbital shaker

-

Blender or food processor

Procedure:

-

Preparation of the Biocatalyst: Wash fresh carrot roots thoroughly with tap water and then with distilled water. Chop the carrots into small pieces and homogenize them in a blender with a minimal amount of distilled water to form a fine pulp.

-

Bioreduction: In an Erlenmeyer flask, add the carrot pulp (e.g., 100 g) to a specified volume of distilled water (e.g., 200 mL). To this suspension, add 3-methoxyacetophenone (e.g., 1 mmol).

-

Incubation: Stopper the flask and place it on an orbital shaker at room temperature (around 25-30°C) and agitate at a moderate speed (e.g., 150 rpm). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 48-72 hours.

-

Work-up: After the reaction is complete, filter the mixture through Celite to remove the plant material. Wash the solid residue with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification and Analysis: Purify the crude this compound by column chromatography on silica (B1680970) gel if necessary. Determine the yield and enantiomeric excess by chiral GC or HPLC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation of 3-Methoxyacetophenone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of an aromatic ketone, adapted for the synthesis of this compound using a Ru(II)-TsDPEN catalyst.

Materials:

-

3-Methoxyacetophenone

-

RuCl--INVALID-LINK-- or a similar chiral ruthenium catalyst

-

Isopropanol (i-PrOH), anhydrous

-

Potassium hydroxide (B78521) (KOH) or other suitable base

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--, substrate/catalyst ratio of 200:1 to 1000:1) in anhydrous isopropanol.

-

Addition of Base: Add the base (e.g., a solution of KOH in isopropanol, typically 2-5 equivalents relative to the catalyst). Stir the mixture for a few minutes to activate the catalyst.

-

Substrate Addition: Add 3-methoxyacetophenone to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours to 24 hours.

-

Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess by chiral GC or HPLC.

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the biocatalytic synthesis of this compound.

Caption: Workflow for the asymmetric transfer hydrogenation synthesis.

Signaling Pathway/Catalytic Cycle

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

References

Application Notes and Protocols: Biocatalytic Reduction of 3-Methoxyacetophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction: The biocatalytic reduction of prochiral ketones to chiral alcohols is a pivotal transformation in the synthesis of valuable pharmaceutical intermediates and fine chemicals. This document provides detailed application notes and protocols for the enantioselective reduction of 3-methoxyacetophenone to 1-(3-methoxyphenyl)ethanol (B1583643), a key chiral building block. The methodologies presented leverage both whole-cell biocatalysts and isolated ketoreductase enzymes, offering environmentally benign and highly selective alternatives to traditional chemical reductants.

Overview of Biocatalytic Reduction